3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one
Description
Historical Development of Benzothiophene Derivatives
The benzothiophene scaffold first gained prominence in the early 20th century through its natural occurrence in petroleum derivatives and coal tar. Initial applications focused on industrial dyes, particularly thioindigo derivatives, where the sulfur atom's electron-rich nature facilitated vivid coloration. The 1980s marked a pivotal shift when researchers recognized the structural analogy between benzothiophene and endogenous biomolecules, sparking medicinal chemistry investigations.
Key milestones include:
- 1987 : Patenting of raloxifene hydrochloride, a benzothiophene-based selective estrogen receptor modulator
- 1996 : FDA approval of zileuton, the first 5-lipoxygenase inhibitor containing a benzothiophene core for asthma treatment
- 2008 : Development of sertaconazole nitrate, demonstrating benzothiophene's utility in antifungal agents
Synthetic methodologies evolved in parallel, with gold-catalyzed cyclization emerging as a robust route for 2,3-disubstituted benzothiophenes. Contemporary strategies often employ 2-bromobenzene precursors reacted with sodium sulfide or thiourea under nucleophilic aromatic substitution conditions.
Significance of Trifluoromethyl Moieties in Medicinal Chemistry
The trifluoromethyl (-CF₃) group confers three distinct pharmacological advantages:
- Electron-withdrawing effects : Increases metabolic stability by reducing cytochrome P450-mediated oxidation
- Hydrophobic surface area : Enhances target binding through van der Waals interactions (≈-0.5 kcal/mol per heavy atom)
- Dipole moment modulation : Alters ligand-receptor electrostatic complementarity (CF₃ dipole: 2.3 D vs CH₃: 0.8 D)
Statistical analysis of 28,003 compound pairs revealed that -CH₃→-CF₃ substitution improves bioactivity by ≥10-fold in 9.19% of cases, particularly near aromatic residues (Phe, Tyr) and charged side chains (Arg, His). Quantum mechanics/molecular mechanics (QM/MM) calculations demonstrate binding energy gains up to -4.36 kcal/mol when -CF₃ interacts with phenylalanine-rich pockets. These properties make the trifluoromethyl group indispensable in kinase inhibitors and GPCR-targeted therapies.
Evolution of Research on Anilino-methylene Functionalized Heterocycles
Schiff base formation between aromatic aldehydes and anilines creates conjugated π-systems that enhance both biological activity and synthetic versatility. For 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one, the anilino-methylene bridge:
- Delocalizes electrons across the benzothiophene-aniline system, reducing HOMO-LUMO gaps by ≈1.2 eV
- Adopts an E-configuration that maximizes planarity for target engagement
- Enables pH-dependent tautomerism (keto-enol equilibrium) that modulates solubility
Antimicrobial studies of analogous compounds show minimum inhibitory concentrations (MICs) of 8-32 μg/mL against Staphylococcus aureus and Escherichia coli, correlating with imine group electronegativity. Recent advances utilize microwave-assisted condensation to achieve >85% yields in 15 minutes, overcoming traditional reflux limitations.
Current Research Landscape and Knowledge Gaps
While benzothiophene derivatives demonstrate polypharmacology (Table 1), critical gaps persist for 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one:
Table 1 : Bioactive benzothiophene derivatives and their targets
| Compound | Target | IC₅₀/EC₅₀ | Year Approved |
|---|---|---|---|
| Zileuton | 5-Lipoxygenase | 0.7 μM | 1996 |
| Raloxifene | Estrogen receptor | 0.5 nM | 1997 |
| Sertaconazole | Lanosterol 14α-demethylase | 4.2 μg/mL | 2003 |
Unaddressed challenges :
- Limited structural data: No X-ray crystallography studies of the title compound bound to biological targets
- Underexplored dual inhibition: Potential for concurrent COX/5-LOX inhibition suggested by molecular docking but unverified in vitro
- Metabolic fate: Cytochrome P450 isoform specificity and phase II conjugation pathways remain uncharacterized
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-benzothiophen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(21)22-14/h1-9,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYUKKZNXCXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one often involves the condensation of 3-(trifluoromethyl)aniline with benzothiophene derivatives under specific conditions:
Reagents: 3-(trifluoromethyl)aniline and 2-benzothiophenone.
Conditions: Acidic or basic catalysts, typically under reflux conditions in an appropriate solvent like ethanol or methanol.
Steps:
Preparation of 3-(trifluoromethyl)aniline through nitration and subsequent reduction of trifluorotoluene.
Condensation reaction with 2-benzothiophenone, forming the imine bond.
Industrial Production Methods
For large-scale production, flow chemistry techniques can be employed to enhance yield and purity. Continuous reactors provide better control over reaction parameters, leading to more efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Using agents like hydrogen peroxide or other peroxides.
Reduction: Employing reagents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Coupling: Reactions with halogenated aromatic compounds.
Common Reagents and Conditions
Oxidation: Typically performed with hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents in chlorinated solvents like dichloromethane.
Coupling: Catalysts like palladium(II) acetate in toluene or dioxane.
Major Products Formed
Oxidation: Formation of the corresponding sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific bonds reduced.
Substitution: Variously substituted benzothiophene derivatives.
Coupling: Larger, more complex aromatic systems.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC). The compound has been involved in research aimed at developing multi-targeted kinase inhibitors, which are crucial for overcoming resistance to existing therapies. In a study, it was found that 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one exhibited significant inhibition of c-MET kinase activity, which is often implicated in tumor progression and metastasis in NSCLC. The compound demonstrated over 70% inhibition against a panel of 20 kinases, suggesting its potential as a lead compound for developing new therapeutic agents targeting multiple pathways involved in cancer progression .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one has been extensively studied to optimize its efficacy and selectivity as a therapeutic agent. Modifications to the trifluoromethyl group and the benzothiophene moiety have been explored to enhance biological activity while minimizing off-target effects. For instance, substituents on the aromatic rings have shown varying impacts on the inhibitory activity against c-MET, leading to the identification of more potent derivatives .
Drug Discovery and Development
The unique properties of fluorinated compounds like 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one make them valuable in drug discovery. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, including their metabolic stability and bioavailability. Research indicates that incorporating trifluoromethyl groups can enhance lipophilicity and improve binding affinity for biological targets, making this compound a candidate for further development in pharmaceutical applications .
Case Study 1: Inhibition of c-MET Kinase
In a detailed biochemical evaluation, 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one was tested against c-MET kinase using fixed-dose assays. The results indicated that at a concentration of 20 μM, several derivatives exhibited over 50% inhibition of c-MET activity, confirming the compound's potential as a multi-targeted kinase inhibitor. Further modifications led to enhanced potency, with some derivatives achieving nearly complete inhibition at similar concentrations .
Case Study 2: Synergistic Effects with Other Agents
Research has also explored the synergistic effects of combining 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one with other targeted therapies for NSCLC. When used in conjunction with existing EGFR inhibitors, the compound restored sensitivity in resistant cell lines, demonstrating its potential role in combination therapy strategies for more effective cancer treatment regimens .
Mechanism of Action
Molecular Targets and Pathways
This compound may exert its effects through interactions with various cellular receptors or enzymes. Its trifluoromethyl group is known to enhance binding affinity and metabolic stability, leading to prolonged activity within biological systems.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances acidity (lower pKa) and stabilizes intermediates in nucleophilic reactions, making it more reactive than methyl- or phenyl-substituted analogs .
- Synthetic Challenges: The trifluoromethyl group complicates synthesis, requiring specialized fluorination techniques compared to simpler analogs like 3-anilinomethylene derivatives .
Biological Activity
3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one, with the CAS number 439109-06-5, is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one is C16H10F3NOS. Its structural features include a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electron-withdrawing properties, thereby affecting the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one. The following table summarizes key findings from various studies regarding its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A549 (Lung) | 8.1 | c-MET inhibition |
| Study 2 | MCF-7 (Breast) | 2.63 | Apoptosis induction |
| Study 3 | PC-3 (Prostate) | 3.09 | Cell cycle arrest |
- c-MET Inhibition : In a biochemical evaluation, the compound showed significant inhibition of the c-MET kinase, a critical target in cancer therapy, with an IC50 value of 8.1 µM, indicating substantial potential for development as an anticancer agent targeting this pathway .
- Apoptosis Induction : The compound demonstrated the ability to induce apoptosis in various cancer cell lines, including MCF-7 and PC-3. The IC50 values suggest that it can effectively trigger cell death mechanisms at relatively low concentrations .
Mechanistic Insights
The presence of the trifluoromethyl group enhances the compound's binding affinity to target proteins, which is crucial for its inhibitory effects on kinases such as c-MET. Molecular docking studies have suggested that the compound interacts favorably with the active sites of these kinases, promoting its efficacy as an anticancer agent .
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
A study evaluated the effects of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one on NSCLC cell lines. The results indicated a significant reduction in cell viability correlated with increased apoptosis markers, suggesting that this compound could serve as a promising candidate for NSCLC treatment.
Case Study 2: Breast Cancer
In another investigation focusing on breast cancer cell lines (MCF-7), the compound exhibited potent antiproliferative effects with an IC50 value of 2.63 µM. Further analysis revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in breast cancer management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one?
- Methodology : The compound is typically synthesized via condensation reactions between 2-benzothiophen-1(3H)-one derivatives and 3-(trifluoromethyl)aniline precursors. Key steps include:
- Reaction Optimization : Use of dehydrating agents (e.g., acetic anhydride) or catalysts (e.g., p-toluenesulfonic acid) to promote imine formation .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization :
- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (δ ~120-125 ppm in NMR) and the methylene linkage (δ ~8-9 ppm in NMR for conjugated C=CH groups) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z ~335 for [M+H]) .
Q. How is the crystallographic structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from a solvent like DCM/hexane.
- Data Collection : Use diffractometers (e.g., Rigaku XtaLAB Synergy) with Mo-Kα radiation.
- Structure Refinement : Programs like SHELX-90 for phase annealing and ORTEP-3 for graphical representation to resolve atomic positions and thermal parameters .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and structure?
- Methodology :
- and NMR : Identify aromatic protons (δ 6.5-8.5 ppm) and carbonyl carbons (δ ~180 ppm) .
- FT-IR : Detect C=O stretches (~1700 cm) and C-F vibrations (~1100-1200 cm) .
- Elemental Analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can non-conventional synthesis methods (e.g., ultrasound or microwave-assisted) improve yield or selectivity?
- Methodology : Ultrasound irradiation enhances reaction kinetics via cavitation, reducing reaction time (e.g., from 12 hours to 2 hours) and improving yields (up to 93%) . Microwave-assisted synthesis can achieve similar efficiency by uniform heating, particularly for thermally sensitive intermediates .
Q. What computational approaches are used to predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Gaussian or ORCA software to model HOMO-LUMO gaps, elucidating the electron-withdrawing effect of the trifluoromethyl group on conjugation .
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) and guide SAR studies .
Q. How can crystallographic data resolve discrepancies in proposed structural isomers?
- Methodology : Compare experimental SC-XRD data (bond lengths, angles) with DFT-optimized geometries. For example, the methylene linkage’s planarity (dihedral angle <5°) confirms conjugation with the benzothiophenone core . Discrepancies in torsion angles may indicate isomerization or crystal packing effects .
Q. What strategies are employed to evaluate the compound’s biological activity and target selectivity?
- Methodology :
- In Vitro Assays : Screen against kinase panels (e.g., PI3K isoforms) using fluorescence polarization or TR-FRET assays. IC values are compared to assess selectivity (e.g., >100-fold selectivity for PI3Kγ over PI3Kα) .
- Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to correlate bioactivity with intracellular concentration .
Q. How are spectroscopic data contradictions (e.g., NMR shifts) addressed when comparing synthetic batches?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
